N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
Description
N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group linked via an ethyl chain to a 2-methyl-substituted 1,3-thiazole ring. The compound is cataloged under synonyms such as MolPort-008-841-127 and AKOS016467144, with an InChIKey of UUVJXIYZLJSVQX-UHFFFAOYSA-N .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-6-9-7(5-12-6)3-4-8-13(2,10)11/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVJXIYZLJSVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Alkylation: The 2-methyl-1,3-thiazole is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols, under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s key structural elements include:
- Methanesulfonamide group: A sulfonamide moiety known for its metabolic stability and role in enzyme inhibition.
- Ethyl linker : A two-carbon chain providing spatial flexibility.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Solubility : The ethyl-thiazole group in the target compound likely reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., ’s hydroxy-phenyl derivative) . Triazine-containing sulfonamides () may exhibit even lower solubility due to larger aromatic systems .
- Stability : Methanesulfonamide derivatives are generally stable under physiological conditions, whereas ester-containing analogs (e.g., metsulfuron-methyl) are prone to hydrolysis .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide (CAS Number: 1215676-07-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the methanesulfonamide group enhances its solubility and bioavailability. The molecular structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various pathogens. In particular, studies have highlighted that thiazole-containing compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, with IC50 values ranging from 0.42 μM to 0.80 μM for structurally related compounds .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or pathways critical for pathogen survival and proliferation. For example, thiazole derivatives have been implicated in the modulation of metabolic pathways related to lipid accumulation and insulin signaling .
Trypanocidal Activity
A notable study evaluated various thiazole derivatives for their trypanocidal activity. Among these, compounds with bulky substituents at the amino end exhibited varying degrees of activity. The study concluded that modifications to the thiazole ring and side chains significantly influenced biological potency .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| 1a | 0.42 | High activity against T. brucei |
| 2a | 0.80 | Moderate activity; lipophilic end enhances potency |
| 3a | >10 | Poor activity; less favorable substitutions |
Insulin Sensitizing Effects
In another investigation focused on metabolic disorders, thiazole derivatives were studied for their ability to enhance insulin sensitivity in diabetic models. One specific derivative demonstrated improved glucose tolerance and modulation of insulin signaling pathways in both in vitro and in vivo settings . This suggests potential applications in treating metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
